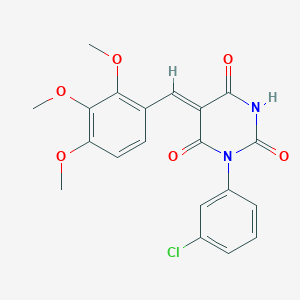
2-Oxo-2-(2-oxo-2-phenylethoxy)-1,1-diphenylethyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a furoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.
Aldol Condensation: The reaction between an aldehyde and a ketone to form a β-hydroxy ketone, which can be further dehydrated to form an α,β-unsaturated ketone.
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE: shares structural similarities with other furoate esters and phenyl-substituted compounds.
Uniqueness
- The unique combination of phenyl groups and the furoate moiety in 2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE distinguishes it from other compounds, potentially leading to distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 2-OXO-2-(2-OXO-2-PHENYLETHOXY)-1,1-DIPHENYLETHYL 2-FUROATE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H20O6 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(2-oxo-2-phenacyloxy-1,1-diphenylethyl) furan-2-carboxylate |
InChI |
InChI=1S/C27H20O6/c28-23(20-11-4-1-5-12-20)19-32-26(30)27(21-13-6-2-7-14-21,22-15-8-3-9-16-22)33-25(29)24-17-10-18-31-24/h1-18H,19H2 |
InChI Key |
ZTYWLYDKGJJVDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B11081027.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B11081034.png)
![3-{[(2E)-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B11081038.png)
![methyl 2-{[(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B11081051.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11081062.png)

![11-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11081077.png)
![(2Z)-3-(3,4-dimethoxybenzyl)-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081082.png)
![N-[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)adamantan-1-YL]acetamide](/img/structure/B11081083.png)
![(2Z)-3-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11081088.png)
![ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11081091.png)
![Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B11081096.png)
![3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11081102.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B11081109.png)
